molecular formula C13H17NO B12333199 spiro[3H-1-benzofuran-2,4'-azepane]

spiro[3H-1-benzofuran-2,4'-azepane]

Cat. No.: B12333199
M. Wt: 203.28 g/mol
InChI Key: VBXBMUSZERTRPZ-UHFFFAOYSA-N
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Description

Spiro compounds, characterized by two rings sharing a single atom, are renowned for their conformational rigidity and diverse biological activities . Spiro[3H-1-benzofuran-2,4'-azepane] features a benzofuran moiety fused to a seven-membered azepane ring. This structural motif confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

spiro[3H-1-benzofuran-2,4'-azepane]

InChI

InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-13(15-12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2

InChI Key

VBXBMUSZERTRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’H-Spiro[azepane-4,1’-isobenzofuran] typically involves a multi-step process. One common method is the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones in good to high yields .

Industrial Production Methods

Industrial production methods for 3’H-Spiro[azepane-4,1’-isobenzofuran] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’H-Spiro[azepane-4,1’-isobenzofuran] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The spiro linkage and the presence of both azepane and isobenzofuran moieties may contribute to its unique biological activities by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Core Ring Size and Conformational Flexibility

  • Azepane vs. Piperidine Analogs :
    The seven-membered azepane ring in spiro[3H-1-benzofuran-2,4'-azepane] introduces greater conformational flexibility compared to six-membered piperidine analogs (e.g., 3H-spiro[1-benzofuran-2,4'-piperidine], CAS 54775-03-0). This flexibility may enhance binding to larger biological targets but could reduce metabolic stability .

Substituent Effects

Substituents on the benzofuran or heterocyclic ring significantly alter bioactivity and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notes
5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] 71916-97-7 C₁₂H₁₄ClNO 223.70 5-Cl on benzofuran Enhanced antimicrobial activity
4-(Trifluoromethyl)spiro[3H-1-benzofuran-2,4'-piperidine] hydrochloride 1956325-40-8 C₁₄H₁₅F₃NO·HCl 309.73 4-CF₃ on benzofuran Discontinued; likely due to toxicity
5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran] 1258430-92-0 C₁₃H₁₆BrNO 282.18 5'-Br on benzofuran Potential kinase inhibitor candidate
  • Halogenated Derivatives :
    Chlorine (Cl) and bromine (Br) substituents enhance electrophilic reactivity, improving interactions with biological targets. For example, 5-chloro derivatives exhibit marked antimicrobial effects , while brominated azepane analogs (e.g., CAS 1258430-92-0) show promise in kinase inhibition .
  • Trifluoromethyl (CF₃) Groups :
    The electron-withdrawing CF₃ group increases metabolic resistance but may introduce toxicity, as seen in discontinued derivatives .

Salt Forms and Solubility

  • Hydrochloride vs. Hydrobromide Salts :
    Salt forms (e.g., 3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, CAS 1783713-03-0) improve aqueous solubility, critical for drug formulation. Hydrobromide salts (e.g., spiro[benzofuran-2(3H),1'-methyl-4'-piperidine] hydrobromide) offer similar benefits but may differ in crystallinity .

Limitations and Gaps

  • Spiro[3H-1-Benzofuran-2,4'-Azepane] : Direct pharmacological data are lacking. Computational modeling suggests its azepane ring could enhance binding to G-protein-coupled receptors (GPCRs), but experimental validation is needed.

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